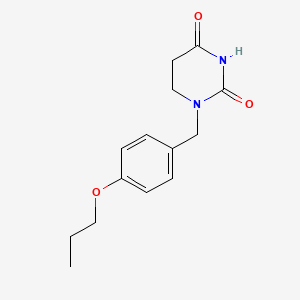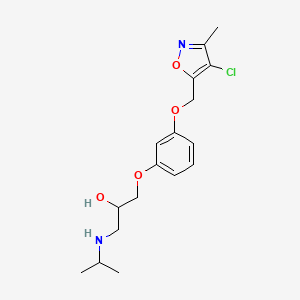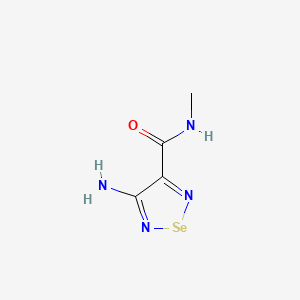![molecular formula C12H18N2O B12918439 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile CAS No. 88500-13-4](/img/structure/B12918439.png)
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a decahydrocyclohepta[b]pyrrole ring system, which is further functionalized with an acetyloxy group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of an acid catalyst to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The nitrile and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors (FGFRs).
Pyrrole-2-carbonitrile: Used as a heterocyclic building block in synthetic chemistry.
Uniqueness
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88500-13-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H18N2O/c1-9(15)14-11(8-13)7-10-5-3-2-4-6-12(10)14/h10-12H,2-7H2,1H3 |
InChI 键 |
ADRBSTWEALZXKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2CCCCCC2CC1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)



![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)






